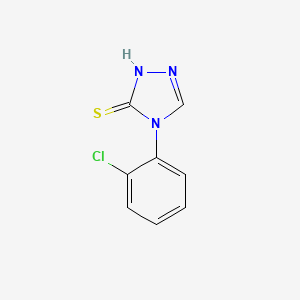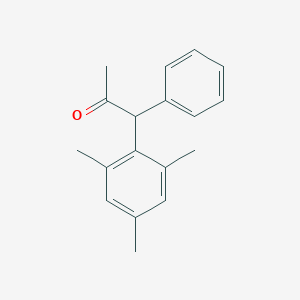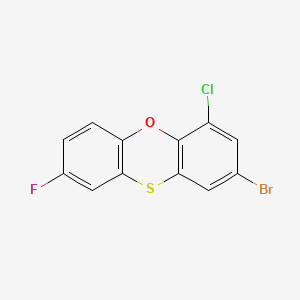
ethyl N-(dimethylaminomethylidene)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(dimethylaminomethylidene)carbamate is an organic compound with the molecular formula C6H12N2O2. It is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its stability and ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-(dimethylaminomethylidene)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with N,N-dimethylformamide in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(dimethylaminomethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .
Applications De Recherche Scientifique
Ethyl N-(dimethylaminomethylidene)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl N-(dimethylaminomethylidene)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate functionality allows the compound to form hydrogen bonds and participate in various intermolecular interactions. This can modulate the activity of target enzymes or receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties and reactivity.
N,N-dimethylcarbamate: Lacks the ethyl group, resulting in different biological and chemical behavior.
Uniqueness
Ethyl N-(dimethylaminomethylidene)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in various applications, from organic synthesis to medicinal chemistry .
Propriétés
Numéro CAS |
54858-79-6 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
ethyl N-(dimethylaminomethylidene)carbamate |
InChI |
InChI=1S/C6H12N2O2/c1-4-10-6(9)7-5-8(2)3/h5H,4H2,1-3H3 |
Clé InChI |
CAWCNIUQKMMWRM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



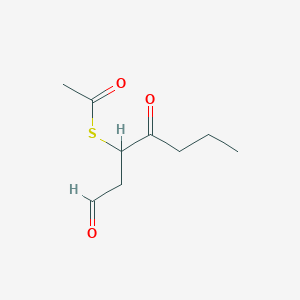
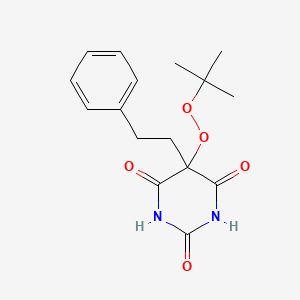


![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
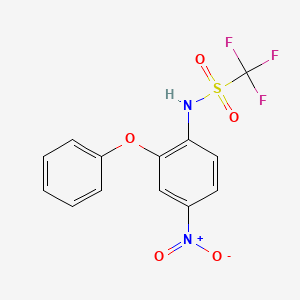


![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
